N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro, methoxy, and methyl groups on the phenyl ring through electrophilic aromatic substitution.
Thioether Formation: The final step involves the reaction of the thieno[2,3-d]pyrimidine derivative with a suitable thiol under mild conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
618427-76-2 |
---|---|
Molecular Formula |
C20H22ClN3O3S2 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-6-24-19(26)17-11(3)12(4)29-18(17)23-20(24)28-9-16(25)22-14-7-10(2)13(21)8-15(14)27-5/h7-8H,6,9H2,1-5H3,(H,22,25) |
InChI Key |
INVAGDPXVLANDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC)SC(=C2C)C |
Origin of Product |
United States |
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